molecular formula C13H15N3 B2659659 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline CAS No. 54970-97-7

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline

Cat. No.: B2659659
CAS No.: 54970-97-7
M. Wt: 213.284
InChI Key: ZXLBIMVZQQUVFW-UHFFFAOYSA-N
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Description

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline is an organic compound with the molecular formula C₁₃H₁₅N₃ and a molecular weight of 213.28 g/mol . This compound is notable for its imidazo[1,2-a]pyridine core, which is a fused bicyclic structure combining an imidazole ring and a pyridine ring. The presence of an aniline group attached to this core makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline typically involves organic synthesis techniques. One common method is through the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminopyridine and an appropriate aldehyde or ketone can undergo cyclization in the presence of a catalyst to form the imidazo[1,2-a]pyridine core. Subsequent functionalization with an aniline group can be achieved through nucleophilic substitution reactions .

Chemical Reactions Analysis

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imidazole ring.

Scientific Research Applications

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine core can mimic the structure of natural ligands, allowing it to bind to specific sites on proteins and modulate their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}aniline can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-11-5-3-4-10(8-11)12-9-16-7-2-1-6-13(16)15-12/h3-5,8-9H,1-2,6-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLBIMVZQQUVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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